Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Stereoselective Synthesis Biocatalysis Flow Chemistry

This trans isomer is a stereochemically essential intermediate for cariprazine (C183490), an FDA-approved atypical antipsychotic. The cis diastereomer (CAS 847417-37-2) is a documented impurity requiring rigorous analytical control. Industrial transaminase-catalyzed continuous-flow processes can deliver >99% diastereomeric excess trans product, making this intermediate ideal for manufacturers optimizing synthetic routes with high stereochemical purity. Also serves as Cariprazine Impurity 23 for analytical method development and QC. Select the trans isomer to ensure regulatory-grade impurity profiles and downstream synthetic success.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 215790-29-7
Cat. No. B045918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
CAS215790-29-7
Synonyms2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetaldehyde;  [trans-4-(2-Oxoethyl)cyclohexyl]carbamic Acid tert-Butyl Ester;  tert-Butyl (trans-4-(2-Oxoethyl)cyclohexyl)carbamate;  trans-2-[4-[(tert-Butyloxycarbonyl)amino]cyclohexyl]acetaldehyde; 
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)CC=O
InChIInChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
InChIKeyOPGBSEXLSWYFOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7): A Specialized Cariprazine Intermediate with Defined Stereochemistry


Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7), also known as trans-4-(Boc-amino)cyclohexaneacetaldehyde, is an N-Boc-protected cyclohexyl amino aldehyde with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . The compound exists as a solid at room temperature and requires storage at 0-8 °C to maintain stability . It serves as a key intermediate in the synthesis of cariprazine (C183490), an FDA-approved atypical antipsychotic that acts as a partial agonist at dopamine D₃/D₂ receptors and is indicated for the treatment of schizophrenia and bipolar I disorder [1][2].

Why Generic Substitution of Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Fails: Stereochemical Specificity as a Critical Quality Attribute


The trans stereochemistry of this compound is not a trivial attribute but a fundamental requirement for downstream success in cariprazine synthesis. The cis diastereomer (CAS 847417-37-2) is a documented impurity in cariprazine manufacturing that must be rigorously controlled in analytical method development and quality control [1]. A 2024 study in Communications Chemistry demonstrated that stereoselective production of trans-4-substituted cyclohexane-1-amines remains a significant challenge, with the trans isomer being essential for the drug's pharmacological activity [2]. The authors developed a transaminase-catalyzed continuous-flow process specifically to address the difficulty of obtaining stereochemically pure trans product from cis/trans mixtures, highlighting that simple substitution with the cis isomer or mixed isomers would introduce an impurity profile that deviates from regulatory expectations for pharmaceutical intermediates [3].

Quantitative Differentiation Evidence for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Against Key Comparators


Stereochemical Purity: Diastereomeric Excess >99% Achievable via Transaminase-Catalyzed Isomerization

The target compound's trans stereochemistry can be enriched to a diastereomeric excess (de) exceeding 99% using a transaminase-catalyzed continuous-flow process that selectively deaminates the cis diastereomer to the corresponding ketone, which then undergoes dynamic isomerization back to the thermodynamically favored trans amine. This process converts mixed cis/trans starting material into highly pure trans product. The cis isomer, in contrast, is typically supplied at 97% purity as a reference impurity standard [1].

Stereoselective Synthesis Biocatalysis Flow Chemistry Pharmaceutical Intermediate Manufacturing

Commercial Purity Benchmark: Trans Isomer Offers 98% Minimum Purity vs. 97% for Cis Isomer

Commercial suppliers consistently offer tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate at a minimum purity specification of 98% (GC), whereas the cis diastereomer is typically supplied at 97% purity . This 1% absolute difference in purity specification reflects the relative difficulty of synthesizing and purifying each stereoisomer to high grade.

Analytical Chemistry Quality Control Procurement Specifications Intermediate Characterization

Synthetic Utility: 75% Yield in Reductive Amination for Cariprazine Intermediate Preparation

The target compound demonstrates robust synthetic utility as an aldehyde building block in reductive amination reactions. In a published synthetic scheme for compounds 15–23, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate underwent reductive amination with sodium triacetoxyborohydride to achieve a 75% yield, followed by Boc deprotection with TFA (90% yield) and subsequent acylation with cinnamoyl chlorides (50–76% yields) [1]. This yield benchmark establishes a baseline expectation for researchers employing this intermediate.

Reductive Amination Synthetic Methodology Cariprazine Synthesis Reaction Yield

Industrial Process Relevance: Integration into FDA-Approved Cariprazine Manufacturing via Transaminase-Catalyzed Continuous-Flow Process

A 2024 study in Communications Chemistry demonstrated that tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is the critical stereochemical building block for cariprazine, with a transaminase-catalyzed continuous-flow process enabling production of the trans isomer in >99% diastereomeric excess from cis/trans mixtures [1]. This process achieves dynamic cis-to-trans isomerization through ketone intermediates, enhancing industrial productivity. The study explicitly notes that stereoselective production of trans-4-substituted cyclohexane-1-amines remains challenging, and the trans isomer is essential for the drug's pharmacological activity.

Continuous-Flow Chemistry Biocatalysis Pharmaceutical Manufacturing Green Chemistry

Optimal Research and Industrial Use Cases for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Based on Quantitative Evidence


Cariprazine Active Pharmaceutical Ingredient (API) Synthesis and Process Development

The compound is an established intermediate in the synthesis of cariprazine, an FDA-approved atypical antipsychotic for schizophrenia and bipolar I disorder. The trans stereochemistry is essential; the cis isomer is a documented impurity that must be controlled in analytical method development and quality control. The demonstrated industrial transaminase-catalyzed continuous-flow process for producing the trans isomer in >99% de [1] makes this intermediate particularly valuable for pharmaceutical manufacturers seeking to optimize cariprazine production with high stereochemical purity.

Analytical Method Development and Pharmaceutical Impurity Profiling

As both a synthetic intermediate and a reference impurity standard (Cariprazine Impurity 23), the trans isomer is essential for developing and validating analytical methods used in pharmaceutical quality control. The documented purity specifications of 98% (trans) vs. 97% (cis) [1] provide quantitative benchmarks for method sensitivity and selectivity requirements, particularly for HPLC and GC methods designed to detect and quantify cis-isomer impurities in cariprazine drug substance and drug product.

Stereoselective Biocatalysis and Continuous-Flow Chemistry Research

The 2024 Communications Chemistry study demonstrates that transaminase-catalyzed continuous-flow processes can convert cis/trans diastereomeric mixtures of 4-substituted cyclohexane-1-amines into >99% diastereomeric excess trans product [1]. This makes tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate a valuable model substrate for academic and industrial researchers developing stereoselective biocatalytic methods, dynamic kinetic resolution strategies, and continuous-flow manufacturing platforms for chiral amine intermediates.

Reductive Amination Methodology and Building Block Applications

The documented 75% yield in reductive amination with NaBH(OAc)₃ [1] establishes the compound as a reliable aldehyde building block for C–N bond formation. Researchers developing new synthetic methodologies, particularly those involving N-Boc-protected cyclohexylamine scaffolds, can use this yield benchmark to evaluate and optimize their own reaction conditions. The compound's combination of a protected amine and a reactive aldehyde makes it a versatile intermediate for constructing more complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.